Cas no 17939-06-9 (4-(Anthracen-2-yl)-1,1-diphenylpent-2-yn-1-ol)

4-(Anthracen-2-yl)-1,1-diphenylpent-2-yn-1-ol Properties
Names and Identifiers
-
- 4-(Anthracen-2-yl)-1,1-diphenylpent-2-yn-1-ol
- 4-anthracen-2-yl-1,1-diphenylpent-2-yn-1-ol
- 17939-06-9
-
- Inchi: InChI=1S/C31H24O/c1-23(24-16-17-27-21-25-10-8-9-11-26(25)22-28(27)20-24)18-19-31(32,29-12-4-2-5-13-29)30-14-6-3-7-15-30/h2-17,20-23,32H,1H3
- InChIKey: ITVMIASCSFHJJJ-UHFFFAOYSA-N
- SMILES: CC(C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC4=C(C=C3)C=C5C=CC=CC5=C4
Computed Properties
- 精确分子量: 412.182715385g/mol
- 同位素质量: 412.182715385g/mol
- Isotope Atom Count: 0
- 氢键供体数量: 1
- 氢键受体数量: 1
- 重原子数量: 32
- 可旋转化学键数量: 3
- 复杂度: 651
- 共价键单元数量: 1
- 确定原子立构中心数量: 0
- 不确定原子立构中心数量: 1
- 确定化学键立构中心数量: 0
- 不确定化学键立构中心数量: 0
- XLogP3: 7.5
- 拓扑分子极性表面积: 20.2Ų
4-(Anthracen-2-yl)-1,1-diphenylpent-2-yn-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A229000402-1g |
4-(Anthracen-2-yl)-1,1-diphenylpent-2-yn-1-ol |
17939-06-9 | 95% | 1g |
430.44 USD | 2021-06-15 | |
Crysdot LLC | CD12131121-1g |
4-(Anthracen-2-yl)-1,1-diphenylpent-2-yn-1-ol |
17939-06-9 | 95+% | 1g |
$518 | 2024-07-24 |
4-(Anthracen-2-yl)-1,1-diphenylpent-2-yn-1-ol Literature
-
1. Back matter
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
8. Book reviews
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
Additional information on 4-(Anthracen-2-yl)-1,1-diphenylpent-2-yn-1-ol
Professional Introduction to 4-(Anthracen-2-yl)-1,1-diphenylpent-2-yn-1-ol (CAS No. 17939-06-9)
4-(Anthracen-2-yl)-1,1-diphenylpent-2-yn-1-ol (CAS No. 17939-06-9) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its fused aromatic rings and alkyne functional group, presents a unique structural framework that makes it a promising candidate for various applications in drug discovery and material science. The presence of both Anthracen-2-yl and diphenyl substituents contributes to its remarkable electronic and steric properties, which are highly valued in the design of bioactive molecules.
The compound's structure, featuring a pent-2-yn-1-ol backbone, introduces a versatile site for further chemical modifications. This feature is particularly advantageous in medicinal chemistry, where functional groups can be tailored to enhance binding affinity and selectivity towards biological targets. The alkyne moiety, in particular, offers a reactive site for cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are widely employed in the synthesis of complex heterocyclic systems.
In recent years, there has been a surge in research focused on the development of novel photopharmacological agents. Molecules like 4-(Anthracen-2-yl)-1,1-diphenylpent-2-yn-1-ol are of particular interest due to their ability to combine photoreactivity with pharmacological activity. The anthracene core is known for its strong fluorescence properties, making it an excellent scaffold for photoactivatable drugs. These drugs can be designed to respond to specific wavelengths of light, allowing for spatial and temporal control over their activity. This approach has shown great promise in treating conditions such as cancer, where localized drug delivery is crucial.
The diphenyl group in the molecule contributes to its lipophilicity, which is a critical factor in drug bioavailability. By optimizing the balance between lipophilicity and hydrophilicity, researchers can enhance the compound's solubility and permeability across biological membranes. This is particularly important for oral and transdermal drug delivery systems.
Recent studies have also explored the potential of 4-(Anthracen-2-yl)-1,1-diphenylpent-2-yn-1-ol as a building block for the synthesis of more complex molecular architectures. For instance, its incorporation into macrocyclic compounds has led to the development of novel ligands for metal-based therapeutics. These metallo-drugs have shown promise in targeting specific biological pathways involved in diseases such as neurodegeneration and inflammation.
The compound's reactivity also makes it a valuable tool in organic synthesis. The alkyne functionality can be used to construct carbon-carbon bonds with high precision, enabling the creation of complex molecular frameworks. This capability is particularly useful in the synthesis of natural products and drug candidates that require intricate stereochemistry.
In conclusion, 4-(Anthracen-2-yl)-1,1-diphenylpent-2-yn-1-ol (CAS No. 17939-06-9) represents a fascinating molecule with diverse applications in chemical biology and pharmaceutical research. Its unique structural features make it an excellent candidate for the development of novel drugs and materials. As research continues to uncover new synthetic methodologies and biological applications, this compound is poised to play a significant role in advancing our understanding of disease mechanisms and therapeutic interventions.
17939-06-9 (4-(Anthracen-2-yl)-1,1-diphenylpent-2-yn-1-ol) Related Products
- 1483-74-5(1,1,4,4-Tetraphenylbut-2-yne-1,4-diol)
- 1263280-03-0(3-(3-Bromophenyl)-1-ethylpyrrolidine)
- 1520781-50-3(1-1-(5-bromofuran-2-yl)cyclopropylethan-1-ol)
- 133918-13-5(Bis(1-\u200bmethylethoxy)\u200bphosphinyl\u200bdichloromethyl\u200bphosphonic Acid DIsodium Salt)
- 2228899-04-3(3-(2-chloro-5-nitrophenyl)-2,2-dimethylcyclopropan-1-amine)
- 488802-66-0(ethyl 2-tert-butyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate)
- 1220031-53-7(3-Pyrrolidinyl 2-furoate hydrochloride)
- 946298-01-7(N-(2,5-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine)
- 2171463-76-4(3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-methylpropanoic acid)
- 1255794-73-0(2-BROMO-3-(HYDROXYMETHYL)BENZALDEHYDE)



